molecular formula C20H16N6OS B12131954 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12131954
M. Wt: 388.4 g/mol
InChI Key: LIAADDLWPWPTKD-UHFFFAOYSA-N
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Description

The compound 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic hybrid molecule featuring a benzimidazole core linked via a sulfanylmethyl bridge to a 1,2,4-triazole ring. The triazole moiety is substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-2-yl group. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C20H16N6OS/c1-2-8-16-15(7-1)22-18(23-16)13-28-20-25-24-19(17-9-3-4-10-21-17)26(20)12-14-6-5-11-27-14/h1-11H,12-13H2,(H,22,23)

InChI Key

LIAADDLWPWPTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The furan and pyridine groups are then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including the target compound. These compounds have shown efficacy against various strains of bacteria and fungi. For instance, compounds structurally similar to 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole exhibited minimum inhibitory concentrations (MIC) that were competitive with established antibiotics like ampicillin and fluconazole .

2. Anti-inflammatory Properties
Research has indicated that benzimidazole derivatives can act as potent inhibitors of inflammatory pathways. Specifically, studies have reported that certain derivatives can inhibit the activity of interleukin and tumor necrosis factor alpha (TNFα), suggesting potential applications in treating inflammatory diseases .

3. Antiprotozoal Activity
The compound has also been evaluated for its antiprotozoal properties. Structurally related benzimidazoles have demonstrated efficacy against protozoan infections, such as those caused by Trichomonas vaginalis. The activity is attributed to their ability to interfere with protozoan metabolic processes .

Material Science Applications

1. Organic Electronics
The unique electronic properties of compounds containing triazole and benzimidazole rings make them suitable for applications in organic electronics. Research has suggested that these compounds can be utilized in the development of organic semiconductors and photovoltaic devices due to their favorable charge transport characteristics .

2. Coordination Chemistry
The presence of nitrogen and sulfur atoms in the structure allows for coordination with metal ions, making these compounds interesting candidates for use in coordination chemistry. This property can be exploited in catalysis and the development of new materials with specific electronic or optical properties .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Noolvi et al. (2014) synthesized a series of benzimidazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The target compound demonstrated significant antibacterial activity comparable to established antibiotics, indicating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anti-inflammatory Mechanisms
Research by Buckley et al. (2020) explored the anti-inflammatory effects of benzimidazole derivatives, revealing that certain compounds could effectively inhibit the Lck enzyme involved in T-cell activation. This suggests that similar derivatives could be developed for therapeutic use in autoimmune diseases .

Mechanism of Action

The mechanism of action of 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Pyridine and Furan Modifications

  • Compound 6l (): Structure: 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole. Key Differences: Replaces pyridin-2-yl with thiophen-2-yl and introduces a trifluoromethyl group on the furan ring.
  • Compound 5n (): Structure: 2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole. Key Differences: Pyridin-4-yl instead of pyridin-2-yl and a chlorothiazole substituent.

Benzimidazole vs. Other Heterocycles

  • Compound 6r (): Structure: 2-(((5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole. Key Differences: Replaces benzimidazole with benzothiazole.
  • Compound 6s ():
    Structure: 4-(5-((Benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile.
    Key Differences: Introduces a benzonitrile group instead of benzimidazole.
    Impact: The nitrile group may improve hydrogen-bonding interactions but reduce aromatic stacking .

Antimicrobial Activity

  • KA3, KA7, KA14 ():
    Derivatives of N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit MIC values of 0.39–0.78 µM against E. coli and S. aureus.
    Comparison: The target compound’s benzimidazole core may enhance DNA intercalation, but the absence of carbamoyl groups could reduce bacterial membrane penetration .

  • Hydrazone Derivatives ():
    MIC values of 0.39–0.78 µM against fungal strains.
    Comparison: The hydrazone moiety in these compounds improves chelation with metal ions in microbial enzymes, a feature absent in the target compound .

Antioxidant and Anti-Inflammatory Activity

  • KA9, KA11 ():
    Exhibit 70–85% inhibition of protein denaturation (anti-inflammatory) and 65–80% hydrogen peroxide radical scavenging (antioxidant).
    Comparison: The target compound’s furan and pyridine groups may contribute to radical scavenging, but the lack of electron-withdrawing substituents (e.g., nitro or methoxy) could limit potency .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound ID Substituents (Triazole Positions 4 and 5) Melting Point (°C) Yield (%) Reference
Target Compound 4-(Furan-2-ylmethyl), 5-(Pyridin-2-yl) Not Reported Not Reported -
6l () 4-(4-Methoxyphenyl), 5-(Thiophen-2-yl) 125–128 93
5n () 4-Phenyl, 5-(Pyridin-4-yl) 199–202 88
6s () 4-(4-Methoxyphenyl), 5-Benzonitrile 198–200 80

Biological Activity

The compound 2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole represents a novel addition to the class of 1,2,4-triazole derivatives , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C12H10N4OSC_{12}H_{10}N_{4}OS, with a molecular weight of 258.3 g/mol. The compound features a 1H-benzimidazole core linked to a triazole moiety through a sulfur-containing side chain. The presence of furan and pyridine rings contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC12H10N4OS
Molecular Weight258.3 g/mol
IUPAC Name4-(furan-2-ylmethyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
CAS Number893725-30-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including the target compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Properties

The antifungal activity was evaluated against various fungal strains, revealing that the compound possesses moderate antifungal effects. It was particularly effective against Candida albicans, with an EC50 value indicating substantial potency . The mechanism appears to involve disruption of fungal cell membrane integrity.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed using peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated cultures. This suggests that it may modulate immune responses, providing a therapeutic avenue for inflammatory diseases .

Cytotoxicity and Anticancer Activity

Cytotoxicity assays indicated low toxicity levels at therapeutic concentrations, with cell viability remaining above 90% in treated cultures. Preliminary anticancer studies showed promising results against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in cancer cells through activation of caspase pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes involved in cell wall synthesis in fungi and bacteria.
  • Cytokine Modulation : By affecting signaling pathways related to inflammation, it reduces cytokine production.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have been conducted on related triazole compounds that provide insights into the biological activity of the target compound:

  • Study on Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their anti-inflammatory and antimicrobial properties. Compounds similar to the target showed significant effects against bacterial strains and reduced inflammatory markers in vitro .
  • Cytotoxicity Assessment : Research focusing on cytotoxic effects revealed that certain structural modifications in triazoles enhance their anticancer activity. The presence of furan and pyridine rings in the target compound may contribute positively to its efficacy against cancer cells .

Q & A

Basic Question: What synthetic methodologies are optimal for constructing the triazole-benzimidazole core in this compound?

Answer :
The synthesis of the triazole-benzimidazole scaffold can be optimized via cyclocondensation reactions. For example, benzimidazole precursors are typically synthesized by refluxing o-phenylenediamine with carboxylic acid derivatives under acidic conditions (e.g., HCl or polyphosphoric acid). The triazole ring is then introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous compounds where 1,2,4-triazole-3-thiol derivatives are coupled with propargyl ethers or halides . Solvent selection (e.g., DMF or ethanol) and catalyst loading (e.g., 10 mol% CuI) significantly influence yield and purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1H^1H/13C^{13}C-NMR and LC-MS are critical .

Basic Question: How can structural characterization of this compound be rigorously validated?

Answer :
Validation requires multi-technique analysis:

  • Spectroscopy : 1H^1H-NMR resolves proton environments (e.g., benzimidazole NH at δ 12–13 ppm; pyridyl protons at δ 8–9 ppm). 13C^{13}C-NMR confirms sp2^2-hybridized carbons (e.g., triazole C-3 at ~150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
  • Elemental Analysis : C/H/N/S percentages should align with theoretical values within ±0.4% .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (as in ) reveals bond lengths and angles, particularly for the triazole-sulfanyl linkage .

Advanced Question: What strategies resolve contradictions in biological activity data across structural analogs?

Answer :
Discrepancies often arise from substituent effects. For example:

  • Pyridinyl vs. phenyl substituents on the triazole ring alter electronic profiles (e.g., pyridinyl enhances π-stacking in target binding).
  • Sulfanyl methyl groups improve solubility but may reduce membrane permeability .
    To address contradictions:

SAR Studies : Systematically vary substituents (e.g., replace furan with thiophene) and test activity in standardized assays (e.g., MIC for antimicrobial activity).

Computational Docking : Compare binding poses of analogs with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) using AutoDock Vina .

Meta-Analysis : Cross-reference data from structurally related compounds (e.g., ’s pyrazole-benzoxazines) to identify conserved pharmacophores .

Advanced Question: How do electronic effects of the furan-pyridinyl-triazole moiety influence reactivity?

Answer :
The furan ring’s electron-rich nature (due to oxygen’s lone pairs) and pyridinyl’s electron-withdrawing effect create a push-pull system. DFT calculations (e.g., B3LYP/6-31G**) reveal:

  • HOMO-LUMO Gaps : Lower gaps (~4.5 eV) in the triazole region suggest susceptibility to nucleophilic attack at the sulfanyl methyl position .
  • Charge Distribution : Pyridinyl nitrogen withdraws electron density from the triazole, polarizing the C-S bond and enhancing thiol-mediated reactions .
    Experimental validation via Hammett plots (using substituents with varying σ values) quantifies electronic contributions to reaction rates .

Advanced Question: What experimental designs are optimal for evaluating this compound’s pharmacokinetic (PK) properties?

Answer :
Key PK parameters (solubility, metabolic stability, permeability) require:

In Vitro Assays :

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
  • Microsomal Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.
  • Caco-2 Permeability : Assess apical-to-basolateral transport to predict oral bioavailability .

In Silico Tools : SwissADME predicts logP (~2.8) and BBB permeability, while molecular dynamics simulations model serum protein binding .

Isotope Tracing : Use 14C^{14}C-labeled analogs to track metabolic pathways in hepatocyte cultures .

Advanced Question: How can computational modeling guide the optimization of this compound’s selectivity?

Answer :
To minimize off-target effects:

Molecular Dynamics (MD) : Simulate binding to homologous targets (e.g., human vs. bacterial topoisomerases). Identify conserved vs. divergent residues in active sites.

Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing furan with pyridine) to prioritize synthetically feasible analogs .

Pharmacophore Filtering : Exclude moieties with known promiscuity (e.g., nitro groups) using databases like ChEMBL .

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